molecular formula C13H19Cl3N2 B3227500 (3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride CAS No. 1261230-57-2

(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride

Cat. No.: B3227500
CAS No.: 1261230-57-2
M. Wt: 309.7 g/mol
InChI Key: WRIBULICOWEQMW-UHFFFAOYSA-N
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Description

(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride (CAS: 1261230-57-2) is a halogenated piperidine derivative with a molecular formula of C₁₃H₁₉Cl₃N₂ and a molecular weight of 309.67 g/mol . The compound features a 3,4-dichlorobenzyl group attached to a methyl-substituted piperidin-4-ylamine backbone, protonated as a hydrochloride salt. Its structural uniqueness lies in the combination of halogenated aromatic substitution and tertiary amine functionality, which may influence pharmacological properties such as receptor binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c1-17(11-4-6-16-7-5-11)9-10-2-3-12(14)13(15)8-10;/h2-3,8,11,16H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIBULICOWEQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)Cl)Cl)C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261230-57-2
Record name 4-Piperidinamine, N-[(3,4-dichlorophenyl)methyl]-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261230-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 3,4-dichlorobenzyl group and a methyl group. Its molecular formula is C12H15Cl2NC_{12}H_{15}Cl_2N with a molecular weight of approximately 254.8 g/mol. The compound appears as a white to off-white solid and exhibits specific solubility properties, being slightly soluble in aqueous acid and DMSO when heated.

Research indicates that this compound acts primarily as an enzyme inhibitor within various signaling pathways. Its structural similarities to known pharmacological agents suggest potential applications in treating inflammatory and autoimmune diseases, particularly through Janus kinase (JAK) inhibition. The interaction studies have shown promising results in modulating the activity of specific molecular targets.

Anticancer Properties

Several studies have assessed the anticancer potential of the compound. For instance, it has demonstrated pro-apoptotic activity in various cancer cell lines. In vitro studies showed that it could induce late apoptosis and necrosis in A549 lung cancer cells and HCT116 colon cancer cells .

Enzyme Inhibition

The compound's ability to inhibit enzymes involved in inflammatory pathways has been highlighted in multiple studies. It has shown effectiveness against certain kinases, which are crucial for cell signaling related to inflammation and cancer progression. This inhibition can lead to decreased cell proliferation and induction of apoptosis in affected cells .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study demonstrated that concentrations of this compound led to significant apoptosis rates in A549 cells (42% ± 0.76) and HCT116 cells (15% ± 0.5) after 24 hours of treatment .
  • Enzyme Interaction Profiles :
    • Research profiling various compounds indicated that this compound effectively inhibited cyclin-dependent kinases (CDKs) and other protein kinases at low micromolar concentrations, suggesting its potential as a therapeutic agent for cancer treatment .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

Compound NameMolecular FormulaKey Features
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochlorideC_{13}H_{18}Cl_2N_2Used as an organic synthesis intermediate
1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochlorideC_{12}H_{15}Cl_2NSimilar structure but different piperidine position
(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochlorideC_{12}H_{15}Cl_2NContains different chlorination pattern

The distinct substitution pattern of this compound contributes to its specific biological activity profile, making it particularly interesting for research focused on inflammatory diseases and kinase inhibition.

Comparison with Similar Compounds

(4-Chloro-benzyl)-methyl-piperidin-4-yl-amine Hydrochloride (CAS: 1261233-16-2)

  • Molecular Formula : C₁₃H₂₀Cl₂N₂
  • Molecular Weight : 275.22 g/mol .
  • Key Difference: Replaces the 3,4-dichlorobenzyl group with a mono-chlorinated (4-chloro) benzyl moiety.

1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine Hydrochloride (CAS: 1292052-82-4)

  • Molecular Formula : C₁₂H₁₅Cl₂N₂·HCl
  • Molecular Weight : 291.63 g/mol .
  • Key Difference : Lacks the methyl group on the piperidine nitrogen and features 2,4-dichloro substitution instead of 3,4-dichloro.
  • Implications : The absence of the methyl group increases the compound’s basicity, while altered halogen positioning may affect receptor selectivity.

Analogs with Modified Piperidine Substituents

Bis-(3,4-dichloro-benzyl)-piperidin-4-ylmethyl-amine Hydrochloride (CAS: 1289387-55-8)

  • Molecular Formula : C₂₁H₂₃Cl₄N₂
  • Molecular Weight : 468.67 g/mol .
  • Key Difference : Incorporates two 3,4-dichlorobenzyl groups and a methylene-linked piperidine.
  • Implications : Increased steric bulk and lipophilicity likely enhance membrane permeability but may reduce aqueous solubility.

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol .
  • Key Difference : Replaces the dichlorobenzyl group with a diphenylmethoxy substituent.

Data Table: Comparative Analysis

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Halogenation Pattern
Target (1261230-57-2) C₁₃H₁₉Cl₃N₂ 309.67 3,4-Dichloro-benzyl, methyl-piperidin-4-yl 3,4-Dichloro
(4-Chloro-benzyl) analog C₁₃H₂₀Cl₂N₂ 275.22 4-Chloro-benzyl, methyl-piperidin-4-yl 4-Chloro
1-(2,4-Dichloro-benzyl) C₁₂H₁₅Cl₂N₂·HCl 291.63 2,4-Dichloro-benzyl, piperidin-4-ylamine 2,4-Dichloro
Bis-dichloro analog C₂₁H₂₃Cl₄N₂ 468.67 Bis(3,4-dichloro-benzyl), piperidin-4-yl 3,4-Dichloro (two groups)
Diphenylmethoxy analog C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy, piperidine None (non-halogenated)

Research Findings and Implications

Halogenation Effects: The 3,4-dichloro substitution in the target compound likely enhances hydrophobic interactions in receptor binding compared to mono-chlorinated analogs .

Methyl Substitution : The methyl group on the piperidine nitrogen may reduce metabolic oxidation, improving plasma half-life relative to unmethylated analogs like CAS 1292052-82-4 .

Steric Considerations : Bulkier substituents (e.g., bis-dichloro or diphenylmethoxy groups) correlate with reduced solubility but increased affinity for lipid-rich environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride, and how can purity be maximized?

  • Synthesis Methodology : The compound is synthesized via nucleophilic substitution between 3,4-dichlorobenzyl chloride and methylpiperidin-4-amine. Reactions are typically conducted in polar aprotic solvents (e.g., DMF or dichloromethane) under inert atmospheres to prevent oxidation. Temperature control (0–25°C) and stoichiometric excess of the benzyl chloride derivative improve yields .
  • Purification : Recrystallization from ethanol or acetone is commonly used, though chromatography (silica gel, eluting with methanol/dichloromethane mixtures) may enhance purity for sensitive applications .
  • Yield Optimization : Adjusting pH during salt formation (HCl gas in diethyl ether) and using drying agents like molecular sieves can stabilize the hydrochloride form .

Q. How does the structural configuration of this compound influence its physicochemical properties?

  • Key Structural Features :

  • A piperidine ring substituted with a 3,4-dichlorobenzyl group (providing lipophilicity) and a methylamine group (enhancing solubility in acidic conditions) .
  • The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability against degradation .
    • Impact on Properties :
  • LogP : Estimated at ~2.5 (predicted via PubChem data), suggesting moderate membrane permeability .
  • pKa : The tertiary amine (piperidine) has a pKa ~10.5, making it protonated at physiological pH, which affects receptor binding .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation :

  • NMR (¹H/¹³C): Peaks at δ 2.3–3.1 ppm (piperidine protons) and δ 4.5–5.0 ppm (benzyl CH2) confirm substitution patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensure >95% purity .
    • Salt Form Verification : FT-IR (N-H stretch ~2500 cm⁻¹ for HCl salt) and elemental analysis (Cl content ~11.5%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction with neurotransmitter receptors?

  • Target Selection : Prioritize receptors with known affinity for piperidine derivatives (e.g., σ receptors, dopamine D2-like subtypes) .
  • Methodology :

  • Radioligand Binding Assays : Use [³H]-DTG for σ1 receptor affinity or [³H]-spiperone for D2 receptors. Incubate with cortical membrane preparations and measure displacement IC50 values .
  • Functional Assays : Calcium flux (FLIPR) or cAMP modulation in transfected HEK293 cells to assess agonism/antagonism .
    • Data Interpretation : Compare Ki values with structural analogs (e.g., N-benzyl-N-methylpiperidin-4-amine derivatives) to establish SAR .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Common Discrepancies : Variability in receptor affinity (e.g., σ1 Ki ranging from 10–100 nM) due to differences in assay conditions (e.g., buffer pH, cell lines) .
  • Resolution Tactics :

  • Standardize Assays : Use uniform protocols (e.g., 25 mM HEPES buffer, pH 7.4) and reference ligands (e.g., haloperidol for σ receptors) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay entries) to identify consensus targets .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

  • In Silico Tools :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood) and hERG inhibition risk .
  • Molecular Docking : AutoDock Vina to model interactions with CYP2D6 or hepatic enzymes, identifying susceptible metabolic sites (e.g., N-methyl group) .
    • Experimental Validation : Microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS to quantify parent compound degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride
Reactant of Route 2
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(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride

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